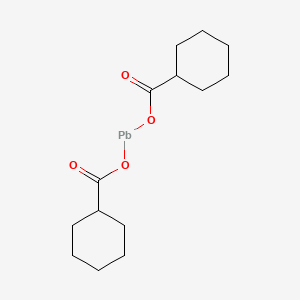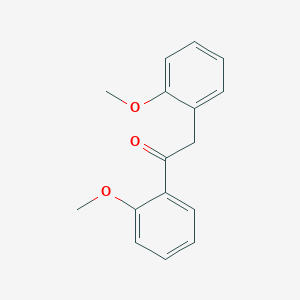![molecular formula C10H14O2 B13793848 3-Hydroxy-4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B13793848.png)
3-Hydroxy-4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-Hydroxy-4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-3-en-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized by the reaction of 4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-3-en-2-one with suitable reagents . Industrial production methods often involve the extraction of umbellulone from natural sources, such as the essential oils of Umbellularia californica .
Chemical Reactions Analysis
3-Hydroxy-4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-3-en-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of umbellulone can lead to the formation of corresponding carboxylic acids .
Scientific Research Applications
3-Hydroxy-4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-3-en-2-one has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of various organic compounds . In biology and medicine, umbellulone exhibits antimicrobial activity and is studied for its potential therapeutic applications . It is also used in the industry for the production of fragrances and flavors due to its unique aroma .
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-3-en-2-one involves its interaction with molecular targets and pathways. Umbellulone is known to influence the trigeminovascular system, which is associated with headache induction . It is hypothesized to activate the TRPA1 receptor, leading to the release of neuropeptides and subsequent headache symptoms .
Comparison with Similar Compounds
3-Hydroxy-4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-3-en-2
Properties
Molecular Formula |
C10H14O2 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-hydroxy-4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-3-en-2-one |
InChI |
InChI=1S/C10H14O2/c1-5(2)10-4-7(10)6(3)8(11)9(10)12/h5,7,11H,4H2,1-3H3 |
InChI Key |
BQLGTGPKWAIGFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2(C1C2)C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methylpyrido[1,2-a]benzimidazol-8-ol](/img/structure/B13793766.png)
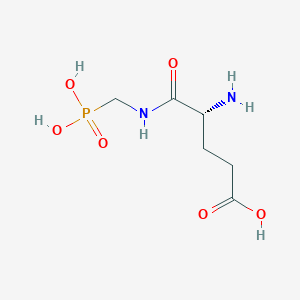
![Benzoic acid, 2-[(3,5,5-trimethylhexylidene)amino]-, methyl ester](/img/structure/B13793779.png)

![2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-3-hydroxy-4-[(2-methoxyphenyl)azo]-](/img/structure/B13793787.png)
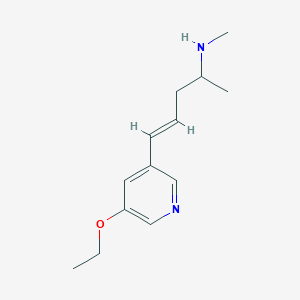

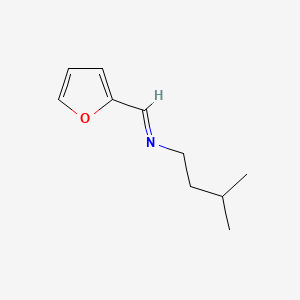
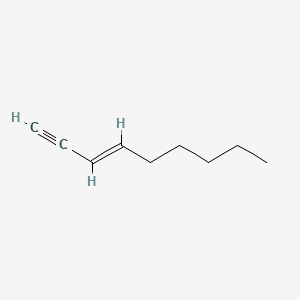
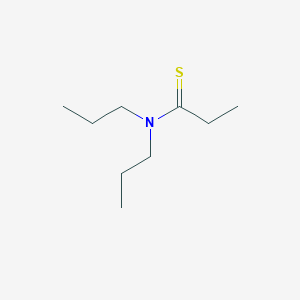
![1,4,5,5,6,6-Hexafluoro-2,3-dimethoxybicyclo[2.2.2]oct-2-ene](/img/structure/B13793843.png)
